4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride
Description
4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Properties
IUPAC Name |
4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS.ClH/c1-8-2-3-9(13)11-10(8)14-12(17-11)15-4-6-16-7-5-15;/h2-3H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZLBECQRHNPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride necessitates a bifurcated strategy targeting:
- Construction of the 7-chloro-4-methylbenzo[d]thiazole core.
- Introduction of the morpholine substituent at the 2-position.
Benzothiazole Core Formation
The benzothiazole ring is typically synthesized via cyclocondensation of ortho-aminothiophenol derivatives or their precursors. A modified Hinsberg reaction employing 4-chloro-2-nitro-6-methylaniline as the starting material has been reported. Treatment with potassium thiocyanate (KSCN) and bromine in glacial acetic acid facilitates cyclization, yielding the benzothiazole intermediate (Figure 1). This method achieves a 29% isolated yield after column chromatography.
Reaction Conditions:
- Solvent: Glacial acetic acid
- Temperature: 22°C
- Time: 12–24 hours
- Key Reagents: KSCN, Br₂
Morpholine Substitution at the 2-Position
Introducing morpholine at the benzothiazole’s 2-position requires activation of the carbon center. Two primary approaches dominate literature:
Nucleophilic Aromatic Substitution (SNAr)
Halogenated benzothiazoles (e.g., 2-chloro-7-chloro-4-methylbenzo[d]thiazole) undergo SNAr with morpholine under basic conditions. The electron-withdrawing nature of the thiazole ring activates the 2-position for nucleophilic attack.
Optimized Protocol:
- Substrate: 2-chloro-7-chloro-4-methylbenzo[d]thiazole
- Nucleophile: Morpholine (2.5 equiv)
- Base: K₂CO₃
- Solvent: DMF, 80°C, 12 hours
- Yield: 58–62%
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination enables direct C–N bond formation between 2-bromo-7-chloro-4-methylbenzo[d]thiazole and morpholine. This method circumvents the need for pre-activated intermediates.
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene, 110°C, 18 hours
- Yield: 71%
Detailed Synthetic Routes
Route 1: Sequential Cyclization and Substitution
Step 1: Synthesis of 7-Chloro-4-methylbenzo[d]thiazol-2-amine
4-Chloro-2-nitro-6-methylaniline is reduced to the corresponding diamine using H₂/Pd-C in ethanol. Subsequent treatment with KSCN and Br₂ in acetic acid induces cyclization (Equation 1):
$$
\text{C}7\text{H}6\text{ClN} + \text{KSCN} + \text{Br}2 \xrightarrow{\text{AcOH}} \text{C}8\text{H}5\text{ClN}2\text{S} + \text{KBr} + \text{H}_2\text{O} \quad
$$
Step 2: Diazotization and Halogenation
The 2-amine is converted to 2-chlorobenzothiazole via diazotization with NaNO₂/HCl followed by CuCl-mediated Sandmeyer reaction:
$$
\text{C}8\text{H}5\text{ClN}2\text{S} \xrightarrow{\text{NaNO}2, \text{HCl, CuCl}} \text{C}8\text{H}4\text{Cl}_2\text{NS} \quad
$$
Comparative Analysis of Methodologies
Critical Observations:
Optimization Strategies and Challenges
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing the transition state. Conversely, toluene improves cross-coupling efficiency by facilitating ligand-catalyst interactions.
Scale-Up Considerations
Pilot-Scale Synthesis (100 g Batch):
- Catalyst Recovery: Pd/C filtration and reuse (3 cycles, 68% efficiency).
- Waste Streams: KSCN and Br₂ require neutralization with NaHSO₃ prior to disposal.
Economic Analysis:
- Raw material costs: \$12.50/g (SNAr) vs. \$18.20/g (cross-coupling).
- Cross-coupling becomes cost-effective at >500 kg/year due to catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is a synthetic compound that combines a benzothiazole moiety with a morpholine ring. This unique structure has garnered interest due to its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₄ClN₂OS
- Molecular Weight : 305.2 g/mol
- CAS Number : 1217076-97-5
Biological Activity Overview
Research indicates that compounds containing both morpholine and benzothiazole structures exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of chlorine and methyl groups in this compound may influence its pharmacological profile.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Cell Proliferation Modulation : Preliminary studies indicate that this compound may influence cell cycle progression and apoptosis in cancer cell lines.
Study 1: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of structurally similar compounds found that derivatives with morpholine moieties displayed significant inhibition of COX enzymes. Specifically, compounds with chlorine substitutions exhibited IC50 values ranging from 10 µM to 20 µM, indicating moderate potency against inflammation-related pathways.
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for certain strains, suggesting potential use as an antibacterial agent .
Study 3: Anticancer Potential
Research focused on the cytotoxic effects of various benzothiazole derivatives revealed that the presence of the morpholine ring enhances the anticancer activity. In particular, cell viability assays showed that the compound reduced viability in human cancer cell lines by approximately 50% at concentrations around 15 µM, indicating promising anticancer properties .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | IC50 (µM) | Unique Properties |
|---|---|---|---|
| This compound | Chlorine substitution at position 7 | 10 - 20 | Anti-inflammatory and antimicrobial activity |
| 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride | Methoxy group at position 5 | 11.21 | Higher COX inhibition potency |
| 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine | Bromine substitution at position 7 | Not specified | Potentially different receptor interactions |
Q & A
Q. What are the recommended synthetic routes for 4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride?
The synthesis of thiazole-morpholine derivatives typically involves cyclization and functionalization steps. For example:
- Ring closure reactions : Use phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in dichloroethane under reflux to convert hydroxy intermediates to chlorinated thiazoles .
- Morpholine coupling : React the chlorinated thiazole intermediate with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.
- Purification : Recrystallization from ethanol/water mixtures is recommended to isolate high-purity products .
Q. How should researchers characterize this compound’s structural integrity?
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C-NMR to confirm substituent positions (e.g., methyl and chloro groups on the benzothiazole ring) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]+ ion analysis) .
- Elemental analysis : Compare experimental vs. theoretical C/H/N/S/Cl content to confirm purity .
Q. What storage conditions ensure compound stability?
Q. What safety protocols are critical for handling this compound?
- GHS hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved respirators when handling powders or aerosols .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in thiazole formation .
- Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. dichloroethane) to minimize side reactions .
- Temperature control : Optimize reflux durations (e.g., 1–3 hours at 50°C) to balance yield and purity .
Q. What computational methods support structure-activity relationship (SAR) studies?
Q. How can researchers resolve contradictions in reported biological activity data?
Q. What advanced analytical techniques quantify trace impurities?
Q. How does the compound’s stability vary under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
